molecular formula C16H25Cl3N6 B14098107 4-[3-(Piperidin-4-yl)-1H-pyrazol-4-yl]-2-(pyrrolidin-1-yl)pyrimidine triHCl

4-[3-(Piperidin-4-yl)-1H-pyrazol-4-yl]-2-(pyrrolidin-1-yl)pyrimidine triHCl

Cat. No.: B14098107
M. Wt: 407.8 g/mol
InChI Key: ZGUXSKXNBFIXNW-UHFFFAOYSA-N
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Description

4-(3-(piperidin-4-yl)-1H-pyrazol-4-yl)-2-(pyrrolidin-1-yl)pyrimidine trihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with piperidinyl, pyrazolyl, and pyrrolidinyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(piperidin-4-yl)-1H-pyrazol-4-yl)-2-(pyrrolidin-1-yl)pyrimidine trihydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in dry dichloromethane, followed by the addition of perchloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-(piperidin-4-yl)-1H-pyrazol-4-yl)-2-(pyrrolidin-1-yl)pyrimidine trihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidine core can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: DABCO, perchloric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-(3-(piperidin-4-yl)-1H-pyrazol-4-yl)-2-(pyrrolidin-1-yl)pyrimidine trihydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(piperidin-4-yl)-1H-pyrazol-4-yl)-2-(pyrrolidin-1-yl)pyrimidine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(piperidin-4-yl)-1H-pyrazol-4-yl)-2-(pyrrolidin-1-yl)pyrimidine trihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H25Cl3N6

Molecular Weight

407.8 g/mol

IUPAC Name

4-(5-piperidin-4-yl-1H-pyrazol-4-yl)-2-pyrrolidin-1-ylpyrimidine;trihydrochloride

InChI

InChI=1S/C16H22N6.3ClH/c1-2-10-22(9-1)16-18-8-5-14(20-16)13-11-19-21-15(13)12-3-6-17-7-4-12;;;/h5,8,11-12,17H,1-4,6-7,9-10H2,(H,19,21);3*1H

InChI Key

ZGUXSKXNBFIXNW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)C3=C(NN=C3)C4CCNCC4.Cl.Cl.Cl

Origin of Product

United States

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